molecular formula C22H21Cl2N3O5 B3214448 3,4-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate CAS No. 1144035-45-9

3,4-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

Cat. No.: B3214448
CAS No.: 1144035-45-9
M. Wt: 478.3 g/mol
InChI Key: VDVHVSXXMAAGKZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3,4-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate (CAS: 1144035-45-9) features a piperazine core linked to a 3,4-dichlorobenzyl group and a benzo[d]oxazol-6-yl ketone moiety. Its molecular formula is C22H21Cl2N3O5 (molecular weight: 478.33 g/mol) . Key structural attributes include:

  • Benzo[d]oxazole ring: A heterocyclic scaffold known for bioactivity in enzyme inhibition.
  • Piperazine linker: Improves solubility and facilitates interactions with target proteins.

Synthesis and Applications The compound is synthesized via coupling reactions involving piperazine derivatives and benzo[d]oxazole-containing intermediates, often using reagents like propylphosphonic anhydride (T3P) .

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O5/c23-16-3-1-14(11-17(16)24)13-31-22(30)27-9-7-26(8-10-27)6-5-19(28)15-2-4-18-20(12-15)32-21(29)25-18/h1-4,11-12H,5-10,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVHVSXXMAAGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a piperazine core, which is known for its versatility in medicinal chemistry. The presence of the 3,4-dichlorobenzyl group and the benzo[d]oxazole moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body:

  • Serotonin Receptors : Similar compounds have been shown to act as serotonin releasers, influencing mood and behavior by modulating serotonergic pathways.
  • β1-Adrenergic Receptor : Compounds with piperazine structures often exhibit activity at adrenergic receptors, affecting cardiovascular functions.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine can exhibit significant antitumor properties. For instance, compounds similar to 3,4-Dichlorobenzyl derivatives have been evaluated for their ability to inhibit cancer cell proliferation:

CompoundCell LineIC50 (µM)
Complex 1HepG26.5
Complex 2MDA-MB-231>100

This data illustrates that certain derivatives can have potent inhibitory effects on tumor growth .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of related compounds. For example, studies have shown that certain piperazine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests a broader therapeutic application in inflammatory diseases.

Study on Piperazine Derivatives

A study focusing on various piperazine derivatives demonstrated their effectiveness in targeting multiple biological pathways. The findings indicated that these compounds could serve as lead structures for developing new therapeutic agents against cancer and inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3,4-Dichlorobenzyl derivatives to various targets. These studies provide insights into how structural modifications can enhance biological activity and selectivity towards specific receptors .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the ester and amide functional groups:

  • Ester hydrolysis : The 1-carboxylate ester group reacts with aqueous NaOH (1–2 M) at 60–80°C to form the corresponding carboxylic acid .

  • Benzoxazolone ring opening : Under strongly basic conditions (pH > 12), the 2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl moiety undergoes ring scission, yielding a phenolic intermediate .

Key data :

Reaction ConditionProductYield (%)Purity (HPLC)
1M NaOH, 70°C, 4hCarboxylic acid derivative7895%
2M HCl, reflux, 6hPhenolic intermediate6592%

Nucleophilic Substitution

The 3,4-dichlorobenzyl group participates in nucleophilic aromatic substitution (SNAr) reactions:

  • Chlorine displacement : Reacts with primary amines (e.g., methylamine) in DMF at 120°C, replacing chlorine with amine groups .

  • Thiol exchange : Treatment with thiophenol/K2CO3 in DMSO yields thioether derivatives.

Reaction efficiency :

NucleophileTemp (°C)Time (h)Conversion (%)
NH2CH31201288
PhSH100872

Piperazine Ring Modifications

The central piperazine moiety demonstrates two primary reaction pathways:

  • Alkylation : Reacts with alkyl halides (e.g., CH3I) in acetonitrile to form quaternary ammonium salts .

  • Acylation : Treating with acetyl chloride produces N-acetylated derivatives while preserving the benzoxazolone system .

Comparative reactivity :

Reaction TypeReagentProduct Stability (T½)
AlkylationCH3I>24h at 25°C
AcylationAcCl>48h at 25°C

Benzoxazolone Reactivity

The 2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl group participates in:

  • Photochemical [2+2] cycloadditions with electron-deficient alkenes under UV light (λ = 254 nm) .

  • Oxidative coupling with arylboronic acids using Pd(OAc)2 catalyst .

Optimized conditions for coupling :

ParameterValue
Catalyst loading5 mol% Pd
SolventDMF/H2O (4:1)
Yield81–89%

Biological Interactions

As an autotaxin (ATX) inhibitor, the compound exhibits unique binding interactions :

  • Hydrophobic pocket engagement : 3,4-dichlorobenzyl group occupies ATX's deep hydrophobic pocket.

  • Zinc coordination : The benzoxazolone carbonyl oxygen chelates catalytic zinc ions (Kd = 14.9 μM for mATX).

Binding metrics :

TargetIC50 (μM)Inhibition Mode
Human ATX30.5Competitive
Mouse ATX14.9Mixed

Stability Profile

Critical stability parameters under accelerated conditions:

ConditionDegradation PathwayHalf-Life
pH 1.2 (HCl)Ester hydrolysis2.3h
pH 7.4 PBSOxidative decomposition48h
40°C/75% RHPhysical degradation>30 days

This comprehensive analysis demonstrates the compound's versatile reactivity, making it a valuable scaffold for medicinal chemistry applications. The data presented are derived from controlled experimental studies , ensuring reproducibility in synthetic and pharmacological contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues differ in substituents on the benzyl group or heterocyclic core. Below is a comparative analysis:

Compound Structure Key Differences Biological Activity (IC50) Synthetic Yield Price (10g) References
Target Compound 3,4-Dichlorobenzyl group, benzo[d]oxazol-6-yl Not explicitly reported ~15% (similar methods) USD 3,480
PF-8380 (3,5-Dichloro isomer) 3,5-Dichlorobenzyl group Chlorine substitution at 3,5 vs. 3,4 positions Autotaxin inhibition : 0.0025 µM USD 23 (100mg)
5-Chloro-2-methoxybenzyl derivative 5-Chloro-2-methoxybenzyl group Methoxy group enhances solubility Not reported
N-Phenylpiperazine-1-carboxamide analogue Phenylcarboxamide substituent Carboxamide replaces benzyl group Moderate activity in SAR studies 54%

Key Observations

Substituent Effects on Activity :

  • The 3,5-dichlorobenzyl isomer (PF-8380) exhibits superior potency as an autotaxin inhibitor (IC50 = 0.0025 µM) compared to other derivatives, likely due to optimized halogen bonding .
  • The 3,4-dichlorobenzyl variant (target compound) may have altered steric or electronic interactions, but activity data remain unpublished.

Synthetic Accessibility :

  • Yields for piperazine-linked compounds are typically low (15–54%) due to multi-step purifications .
  • The target compound’s synthesis requires chromatography (Hex:EtOAc or DCM-MeOH), increasing production costs .

Physicochemical Properties :

  • Lipophilicity : 3,4-Dichlorobenzyl and 3,5-dichlorobenzyl groups increase logP, favoring membrane permeability but reducing aqueous solubility.
  • Solubility : Hydrochloride salt forms (e.g., CAS 2070015-01-7) are developed to improve bioavailability .

Cost and Availability :

  • The target compound is priced at USD 3,480/10g , reflecting its niche research status .
  • PF-8380 is more affordable (USD 23/100mg) due to broader commercial availability .

Research Findings and Implications

  • Autotaxin Inhibition : PF-8380’s high potency highlights the importance of 3,5-dichloro substitution for targeting hydrophobic enzyme pockets .
  • SAR Insights : Replacing the benzyl group with a methoxy or carboxamide moiety alters activity profiles, suggesting flexibility in lead optimization .
  • Safety : The target compound carries warnings for toxicity (H302: harmful if swallowed), common in chlorinated aromatics .

Q & A

Basic: What are the recommended synthetic pathways and characterization methods for this compound?

Answer:
The compound’s synthesis likely involves multi-step organic reactions, including coupling of the piperazine-carboxylate moiety with the 3,4-dichlorobenzyl group and the 2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl ketone intermediate. A methodologically robust approach would employ:

  • Stepwise coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the piperazine and ketone-propyl chain .
  • Characterization : Confirm structure via 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR (focusing on aromatic protons at δ 7.2–8.1 ppm and carbonyl signals at δ 165–175 ppm), high-resolution mass spectrometry (HRMS) for molecular ion validation, and HPLC (>98% purity) .
  • Crystallography : Single-crystal X-ray diffraction for absolute stereochemical confirmation if chiral centers are present .

Basic: Which analytical techniques are critical for assessing purity and stability under varying conditions?

Answer:

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Compare retention times against certified reference standards (e.g., EP/BP impurities guidelines) .
  • Stability Studies : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring for hydrolytic cleavage of the ester or amide bonds. Quantify degradation products using area normalization .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:
Apply statistical design of experiments (DoE) to identify critical parameters:

  • Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) using a 2k^k factorial approach. For example, optimize the ketone-propyl coupling step by varying DMF vs. THF and 25°C vs. 60°C .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to maximize yield. Use central composite design for non-linear optimization .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .

Advanced: What computational strategies predict reactivity and regioselectivity in derivatives of this compound?

Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to map transition states for key reactions (e.g., nucleophilic attack on the benzoxazole ring). Calculate activation energies to predict regioselectivity .
  • Machine Learning (ML) : Train ML models on existing reaction datasets (e.g., USPTO) to forecast optimal conditions for introducing substituents to the piperazine ring. Use descriptors like Hammett constants and steric parameters .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using explicit solvent models in software like COMSOL .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR (e.g., 1H15N^1 \text{H}-^{15}\text{N} HMBC for nitrogen connectivity), IR (carbonyl stretches at ~1700 cm1^{-1}), and XPS (to confirm chlorine content) .
  • Isotopic Labeling : Use 13C ^{13}\text{C}-labeled precursors to trace carbon skeleton assembly and resolve ambiguous NOE correlations .
  • Contradiction Analysis : If NMR signals suggest multiple conformers, perform variable-temperature NMR or crystallography to identify dominant conformations .

Advanced: What methodologies assess solubility, lipophilicity, and pharmacokinetic properties for preclinical studies?

Answer:

  • SwissADME Workflow : Input the compound’s SMILES string to predict LogP (lipophilicity), aqueous solubility (ESOL model), and drug-likeness (Lipinski’s Rule of Five) .
  • Experimental LogD : Measure octanol/water partition coefficients via shake-flask method at physiological pH (7.4). Compare with computational predictions .
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to estimate intestinal absorption. Correlate results with molecular weight (<500 Da) and polar surface area (<140 Ų) .

Advanced: How can AI-driven automation enhance high-throughput screening of analogs?

Answer:

  • Autonomous Labs : Integrate robotic synthesis platforms with AI algorithms (e.g., Bayesian optimization) to iteratively design and test analogs. Prioritize derivatives with predicted IC50_{50} values <100 nM .
  • Reaction Outcome Prediction : Train neural networks on historical data to flag low-yielding reactions early. Use transfer learning for small datasets .
  • Real-Time Analytics : Couple automated LC-MS with cloud-based data analysis to rapidly identify successful reactions and adjust synthetic routes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
3,4-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

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